5-Chloro-2-[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)oxy]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)oxy]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group and a triazolo-pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)oxy]pyrimidine typically involves the following steps:
Formation of the Triazolo-Pyrimidine Moiety: This can be achieved through the Dimroth rearrangement, which involves the isomerization of heterocycles by relocating heteroatoms within the rings.
Coupling with Piperidine Derivative: The triazolo-pyrimidine intermediate is then coupled with a piperidine derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)oxy]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct biological activities.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of polar aprotic solvents and bases.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or catalytic hydrogenation can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine can yield an amino-pyrimidine derivative, while oxidation can produce a pyrimidine N-oxide .
Scientific Research Applications
5-Chloro-2-[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)oxy]pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of inhibitors targeting enzymes such as cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation and cancer.
Biological Studies: The compound can be used to study the biological pathways and molecular targets involved in its mechanism of action.
Industrial Applications: It may be used in the synthesis of other heterocyclic compounds with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)oxy]pyrimidine involves its interaction with specific molecular targets, such as CDKs. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting cell cycle progression and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly as a CDK inhibitor.
Pyrido[2,3-d]pyrimidine: Known for its antiproliferative and antimicrobial activities.
1,2,4-Triazolo[1,5-a]pyrimidine: Exhibits a range of pharmacological effects, including antitumor and anti-inflammatory activities.
Uniqueness
5-Chloro-2-[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)oxy]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to serve as a versatile scaffold for drug development makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
7-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN7O/c1-10-11(2)22-15-20-9-21-24(15)14(10)23-5-3-13(4-6-23)25-16-18-7-12(17)8-19-16/h7-9,13H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXSBMFNFPVWMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NC=N2)N=C1C)N3CCC(CC3)OC4=NC=C(C=N4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.